molecular formula C13H8FN3O2 B13174798 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13174798
M. Wt: 257.22 g/mol
InChI Key: TYAVXOKXYHNYHW-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the triazolo[1,5-a]pyridine scaffold, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 pathways . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific fluorophenyl substitution, which enhances its biological activity and potential therapeutic applications. Its ability to act on multiple molecular targets further distinguishes it from similar compounds .

Biological Activity

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which contributes to its unique chemical properties. The presence of the fluorophenyl group enhances its lipophilicity and potentially its binding affinity to biological targets.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in various biological pathways. Notably, they may inhibit enzymes such as carbonic anhydrases (CA) and acetylcholinesterase (AChE), which are crucial in cellular signaling and neurotransmission .
  • Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This activity is often assessed using assays like the DPPH free radical scavenging method .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is often measured by assessing cell viability at different concentrations .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of several triazole derivatives against human melanoma cells (A375). The results indicated that the compound exhibited significant inhibition of cell viability at concentrations as low as 10 μM .
  • Enzyme Inhibition Studies : Research has shown that related triazole compounds effectively inhibited AChE with Ki values ranging from 3.07 nM to 87.26 nM. This suggests that this compound may have similar inhibitory effects on AChE and other enzymes .
  • Antioxidant Activity Assessment : The compound was tested for its ability to scavenge free radicals. Results indicated a high percentage of inhibition against DPPH radicals, showcasing its potential as an antioxidant agent .

Data Summary

Biological Activity Mechanism IC50/Ki Values Reference
CytotoxicityInduces apoptosis in cancer cells10 μM (cell viability)
AChE InhibitionEnzyme inhibitionKi: 3.07 - 87.26 nM
Antioxidant ActivityFree radical scavenging% Inhibition: High

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19)

InChI Key

TYAVXOKXYHNYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)F

Origin of Product

United States

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